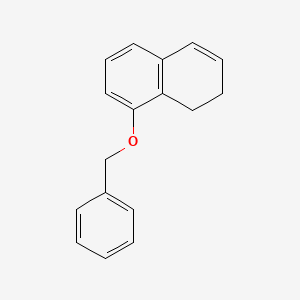![molecular formula C13H28O6 B14250268 Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol CAS No. 497881-19-3](/img/structure/B14250268.png)
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C12H26O4. It is a derivative of formic acid and is known for its unique structure, which includes a hexoxyethoxy group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol typically involves the reaction of formic acid with 2-[2-(2-hexoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hexoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a stabilizing agent for certain biological samples.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its unique structure allows it to participate in a range of chemical processes, including hydrogen bonding and coordination with metal ions.
Comparaison Avec Des Composés Similaires
Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol can be compared with other similar compounds, such as:
2-[2-(2-methoxyethoxy)ethoxy]ethanol: This compound has a similar structure but with a methoxy group instead of a hexoxy group, leading to different chemical properties and applications.
Triethylene glycol monohexyl ether: This compound shares a similar backbone but lacks the formic acid moiety, resulting in different reactivity and uses.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug formulation. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and industry professionals harness its full potential.
Propriétés
Numéro CAS |
497881-19-3 |
|---|---|
Formule moléculaire |
C13H28O6 |
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C12H26O4.CH2O2/c1-2-3-4-5-7-14-9-11-16-12-10-15-8-6-13;2-1-3/h13H,2-12H2,1H3;1H,(H,2,3) |
Clé InChI |
DUVBSNNZUXEYAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCOCCOCCO.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


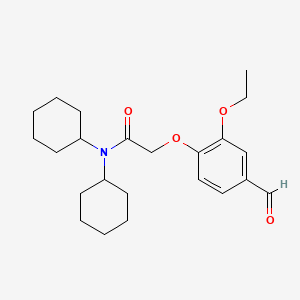
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
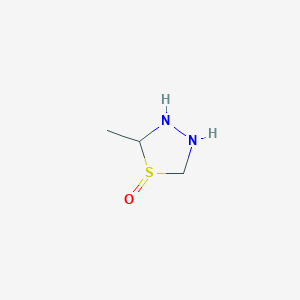
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)

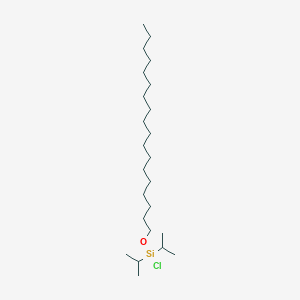
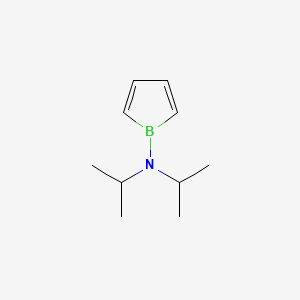
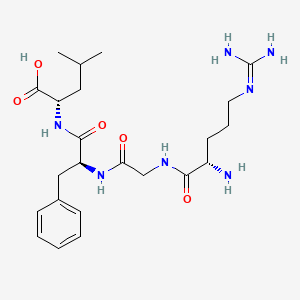
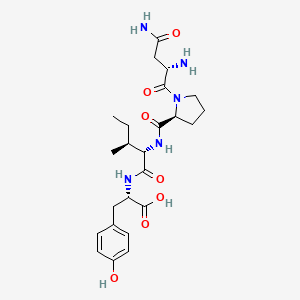
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

